rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis
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Description
Fluorenylmethoxycarbonyl (Fmoc) is a common protecting group used in peptide synthesis. The compound you mentioned seems to be a pyrrolidine derivative with Fmoc protection. Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds typically involves the protection of the amine group with the Fmoc group, followed by various other reactions depending on the specific structure of the target molecule .Molecular Structure Analysis
The molecule likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The Fmoc group is a large, aromatic group that can provide steric hindrance and protect the amine during synthesis .Chemical Reactions Analysis
In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, which allows for the coupling of amino acids without affecting other functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Generally, Fmoc-protected compounds are solid and stable under normal conditions .Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis involves the protection of the amine group, followed by the addition of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the carboxylic acid. The Fmoc group is then removed, and the carboxylic acid is activated for coupling with the protected amine. The final step involves deprotection of the amine and carboxylic acid groups to yield the desired compound.", "Starting Materials": [ "L-proline", "9H-fluorene-9-methanol", "methoxycarbonyl chloride", "N,N-diisopropylethylamine (DIPEA)", "N,N-dimethylformamide (DMF)", "dichloromethane (DCM)", "triisopropylsilane (TIPS)", "trifluoroacetic acid (TFA)", "ethyl acetate", "sodium hydroxide (NaOH)", "water" ], "Reaction": [ "Protection of L-proline amine group with Fmoc-OSu in DMF with DIPEA as base", "Addition of Fmoc-OSu to L-proline carboxylic acid in DMF with DIPEA as base", "Removal of Fmoc group with 20% piperidine in DMF", "Activation of carboxylic acid with methoxycarbonyl chloride and DIPEA in DCM", "Coupling of activated carboxylic acid with Fmoc-protected amine in DMF with DIPEA as base", "Deprotection of Fmoc group with 20% piperidine in DMF", "Deprotection of amine and carboxylic acid groups with TFA in DCM/ethyl acetate", "Purification of final product by precipitation with NaOH in water and recrystallization" ] } | |
CAS No. |
2382251-21-8 |
Molecular Formula |
C22H21NO6 |
Molecular Weight |
395.4 |
Purity |
95 |
Origin of Product |
United States |
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